molecular formula C17H20FN5O2S2 B2406243 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide CAS No. 898436-64-1

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2406243
CAS No.: 898436-64-1
M. Wt: 409.5
InChI Key: BVPAOOHXUTWZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2S2/c18-11-5-4-8-13(9-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,24)(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPAOOHXUTWZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the thiadiazole ring and subsequent modifications to introduce the cyclohexylcarbamoyl and fluorophenyl moieties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound. For example, one study utilized a two-stage protocol with commercially available reagents, confirming the structure through 1H^{1}H and 13C^{13}C NMR along with liquid chromatography-mass spectrometry (LC-MS) .

Anticancer Properties

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer activities. In vitro studies have demonstrated that derivatives of thiadiazoles can inhibit cancer cell proliferation effectively. For instance, compounds similar in structure to the target compound have shown promising results against various cancer cell lines, including breast cancer (MCF7) and others . The mechanism often involves interference with cell cycle progression and induction of apoptosis.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory responses. The anti-inflammatory potential was evaluated through computational methods that predict binding affinities to the target enzyme, indicating a pathway for further development as an anti-inflammatory agent .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is essential for its development into a therapeutic agent. Preliminary ADME studies indicate favorable properties such as adequate solubility and permeability, which are critical for oral bioavailability. These properties enhance its potential for clinical use .

Toxicity Assessments

Toxicity studies are vital for evaluating the safety profile of new compounds. Initial assessments have shown that certain derivatives exhibit low toxicity levels in various biological models, making them suitable candidates for further development .

Case Study 1: Thiadiazole Derivatives in Cancer Research

A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these compounds, several exhibited significant growth inhibition against multiple cancer cell lines. The study highlighted structure-activity relationships that could guide future modifications to enhance efficacy .

Case Study 2: Anti-inflammatory Activity Evaluation

In another study focusing on anti-inflammatory effects, researchers conducted molecular docking simulations alongside in vitro assays to assess the potential of thiadiazole derivatives as 5-LOX inhibitors. The results indicated a strong correlation between docking scores and experimental anti-inflammatory activity .

Mechanism of Action

The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth and proliferation of cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial and fungal growth, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 3-fluorophenyl group enhances its potential as an anticancer agent, while the cyclohexylcarbamoylamino group contributes to its stability and bioavailability .

Biological Activity

The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The chemical structure can be broken down into key components:

  • Thiadiazole moiety : Contributes to the biological activity.
  • Cyclohexylcarbamoyl group : May enhance solubility and bioavailability.
  • 3-Fluorophenyl acetamide : Potentially increases binding affinity to target proteins.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study reported that various 1,3,4-thiadiazole derivatives showed promising cytotoxic effects against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .
  • The compound's structural analogs have demonstrated IC50 values indicating potent inhibitory effects against cancer cell proliferation. For example, certain derivatives achieved IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .

Case Studies

  • Alam et al. (2011) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles , observing significant growth suppression in human cancer cell lines .
  • Polkam et al. (2015) evaluated anticancer activity against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines, reporting a maximum cytotoxicity inhibition of 68.28% for certain derivatives .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • A study highlighted the antimicrobial effects of various thiadiazole compounds against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with some exhibiting notable inhibition rates exceeding 30% at concentrations of 100 μg/mL .

Key Findings

  • Compounds with specific substitutions on the thiadiazole ring showed enhanced antibacterial activity compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural modifications:

  • Substituents at the C-5 position of the thiadiazole ring have been shown to affect cytotoxicity and selectivity towards different cancer cell lines .
CompoundSubstituentIC50 Value (µM)Target Cell Line
Compound ACyclohexyl4.27SK-MEL-2
Compound BBenzyl12.57HT29
Compound CMethoxy19.5SK-OV-3

Q & A

Q. What are the optimal synthetic routes for 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux with POCl₃ (85–90°C, 3–5 hours) to form the 1,3,4-thiadiazole ring .
  • Acylation and sulfanyl linkage : Subsequent coupling of the thiadiazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 3-fluorophenylamine. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are critical for controlling reaction kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) ensures >95% purity. Yield optimization requires strict temperature control (±2°C) and inert atmospheres .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexylcarbamoyl proton signals at δ 1.2–1.8 ppm; thiadiazole C=S peaks at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.1) and detects synthetic byproducts .
  • Infrared Spectroscopy (IR) : Key functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • HPLC : Purity >98% confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What solubility and stability parameters should be prioritized for in vitro assays?

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Pre-solubilization in DMSO (≤1% v/v) is recommended for cell-based assays .
  • Stability : Store at –20°C under nitrogen; degradation occurs in aqueous buffers (pH 7.4) within 24 hours at 37°C, necessitating fresh preparation .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

  • Orthogonal assays : Combine enzyme inhibition (e.g., kinase activity via radiometric assays) with cell viability (MTT/WST-1) to distinguish direct target effects from cytotoxicity .
  • Purity validation : Use HPLC-MS to rule out batch-to-batch impurity variations (>98% purity required for IC₅₀ reproducibility) .
  • Control experiments : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent controls to isolate compound-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) by analyzing hydrogen bonds between the fluorophenyl group and ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulations (GROMACS) assess binding stability over 100 ns, focusing on π-π stacking between the thiadiazole ring and tyrosine residues .
  • QSAR : Comparative analysis with analogs (e.g., replacing cyclohexyl with morpholine) identifies pharmacophore requirements for activity .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Synthesize analogs with oxadiazole or triazole rings instead of thiadiazole to evaluate ring flexibility .
  • Substituent screening : Test derivatives with varied aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to map steric/electronic effects on potency .
  • Bioisosteric replacement : Replace the sulfanyl group with methylene or oxygen to assess linker impact on membrane permeability .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Anticancer : Xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg) to assess tumor volume reduction and toxicity (ALT/AST monitoring) .
  • Anti-inflammatory : Murine LPS-induced inflammation models, measuring cytokine levels (IL-6, TNF-α) after intraperitoneal administration .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after IV and oral dosing in Sprague-Dawley rats .

Q. How can metabolic stability and cytochrome P450 interactions be assessed?

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH to measure clearance rates. Use LC-MS to detect metabolites (e.g., hydroxylation at the cyclohexyl group) .
  • CYP inhibition screening : Fluorescent probes (e.g., CYP3A4 inhibition via luciferin-IPA) identify potential drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.